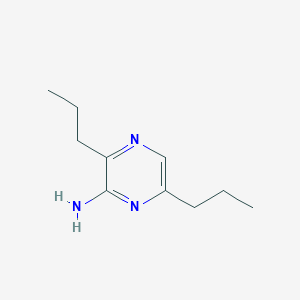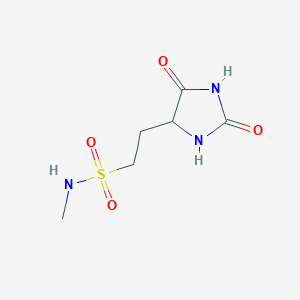
Cerium(3+) decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(3+) decanoate can be synthesized through a metathesis reaction. This involves reacting a cerium(III) salt, such as cerium nitrate, with sodium decanoate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Ce(NO}3\text{)}3 + 3 \text{NaC}{10}\text{H}{19}\text{O}2 \rightarrow \text{Ce(C}{10}\text{H}_{19}\text{O}_2\text{)}_3 + 3 \text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(3+) decanoate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions, leading to the formation of cerium(4+) compounds.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: The decanoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride or hydrazine can be employed to reduce cerium(4+) to cerium(3+).
Major Products Formed:
Oxidation: Cerium(4+) compounds, such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds, such as cerium(III) chloride.
Aplicaciones Científicas De Investigación
Cerium(3+) decanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of high-performance materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cerium(3+) decanoate involves its ability to undergo redox reactions, switching between cerium(3+) and cerium(4+) states. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include the modulation of oxidative stress pathways and the stabilization of cellular structures.
Comparación Con Compuestos Similares
Cerium(IV) oxide: Known for its catalytic properties and use in fuel cells and catalytic converters.
Cerium(III) chloride: Used in organic synthesis and as a precursor for other cerium compounds.
Cerium(III) nitrate: Employed in various chemical reactions and as a starting material for the synthesis of other cerium compounds.
Uniqueness of Cerium(3+) Decanoate: this compound stands out due to its unique combination of cerium’s redox properties and the hydrophobic nature of the decanoate ligand. This makes it particularly useful in applications where both redox activity and hydrophobic interactions are desired, such as in the stabilization of hydrophobic drugs or in the formation of specialized coatings.
Propiedades
Número CAS |
52600-40-5 |
|---|---|
Fórmula molecular |
C30H57CeO6 |
Peso molecular |
653.9 g/mol |
Nombre IUPAC |
cerium(3+);decanoate |
InChI |
InChI=1S/3C10H20O2.Ce/c3*1-2-3-4-5-6-7-8-9-10(11)12;/h3*2-9H2,1H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
YXJBOXIWJYSDHZ-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenesulfonic acid, 6-amino-5-[(5-chloro-4-methyl-2-sulfophenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B13774489.png)




![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)





